molecular formula C10H18ClN B13972814 2-(Chloromethyl)-6-ethyl-6-azaspiro[3.4]octane

2-(Chloromethyl)-6-ethyl-6-azaspiro[3.4]octane

Cat. No.: B13972814
M. Wt: 187.71 g/mol
InChI Key: PXUMXNPTFBAGMI-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-ethyl-6-azaspiro[34]octane is a spirocyclic compound that features a unique azaspiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-ethyl-6-azaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of cyclopentane and four-membered rings. These approaches utilize readily available starting materials and conventional chemical transformations with minimal chromatographic purifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-ethyl-6-azaspiro[3.4]octane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various derivatives depending on the nucleophile.

Scientific Research Applications

2-(Chloromethyl)-6-ethyl-6-azaspiro[3.4]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-ethyl-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-6-ethyl-6-azaspiro[3.4]octane is unique due to its spirocyclic structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

Molecular Formula

C10H18ClN

Molecular Weight

187.71 g/mol

IUPAC Name

2-(chloromethyl)-6-ethyl-6-azaspiro[3.4]octane

InChI

InChI=1S/C10H18ClN/c1-2-12-4-3-10(8-12)5-9(6-10)7-11/h9H,2-8H2,1H3

InChI Key

PXUMXNPTFBAGMI-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2(C1)CC(C2)CCl

Origin of Product

United States

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